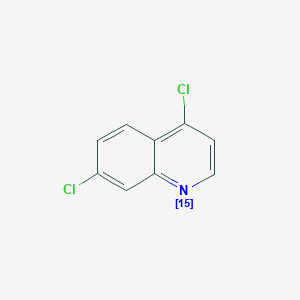

4,7-Dichloroquinoline-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2N |

|---|---|

Molecular Weight |

199.04 g/mol |

IUPAC Name |

4,7-dichloroquinoline |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H/i12+1 |

InChI Key |

HXEWMTXDBOQQKO-HNHCFKFXSA-N |

Isomeric SMILES |

C1=CC2=C(C=C[15N]=C2C=C1Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,7-Dichloroquinoline-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,7-Dichloroquinoline-¹⁵N, a critical isotopically labeled intermediate in pharmaceutical research and development. This document details its synthesis, reactivity, and spectral characteristics, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Chemical Properties

4,7-Dichloroquinoline-¹⁵N is the isotopically labeled form of 4,7-dichloroquinoline, where the nitrogen atom in the quinoline ring is the ¹⁵N isotope.[1][2] This labeling makes it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the molecule and its metabolites.[1] The fundamental chemical and physical properties are largely governed by the unlabeled 4,7-dichloroquinoline structure.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂¹⁵N | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| CAS Number | 366495-92-3 | [1] |

| Appearance | White powder | [3] |

| Melting Point | 87 °C | [3] |

| Boiling Point | 317 °C | [3] |

| Unlabeled CAS | 86-98-6 | [1] |

Synthesis and Reactivity

The synthesis of 4,7-dichloroquinoline-¹⁵N follows the established routes for its unlabeled counterpart, with the introduction of a ¹⁵N-labeled precursor at an appropriate stage. The most common synthetic pathway involves the cyclization of a substituted aniline.[3]

A general synthetic approach involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and subsequent chlorination.[4][5] To introduce the ¹⁵N label, a ¹⁵N-labeled 3-chloroaniline would be utilized in the initial step.

Key Reactive Site: The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution.[6] This reactivity is the cornerstone of its utility in the synthesis of a wide array of derivatives, most notably the 4-aminoquinoline class of antimalarial drugs such as chloroquine and hydroxychloroquine.[3][6] The reaction typically involves the displacement of the 4-chloro group with a suitable amine.

Experimental Protocols

General Synthesis of 4,7-Dichloroquinoline (Unlabeled)

This protocol, adapted from established methods, outlines the synthesis of the unlabeled compound. The synthesis of the ¹⁵N-labeled analog would require the use of ¹⁵N-labeled m-chloroaniline in the first step.

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [4][5]

-

A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.[4][5]

-

The evolved ethanol is allowed to escape. The resulting product is used directly in the next step.[4][5]

Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [4][5]

-

The product from Step 1 is added to vigorously boiling Dowtherm A and heated for 1 hour.[4][5]

-

The mixture is cooled, and the crystallized product is filtered and washed.[4][5]

-

The filter cake is saponified by refluxing with 10% aqueous sodium hydroxide until all the solid dissolves (approximately 1 hour).[4][5]

-

The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.[4][5]

Step 3: Decarboxylation and Chlorination to 4,7-Dichloroquinoline [4][5]

-

The dried carboxylic acid is suspended in Dowtherm A and boiled for 1 hour under a stream of nitrogen.[4][5]

-

The solution is cooled, and phosphorus oxychloride is added.[4][5]

-

The mixture is heated to 135–140 °C and stirred for 1 hour.[4][5]

-

After cooling, the reaction mixture is poured into a separatory funnel and washed with 10% hydrochloric acid.[4][5]

-

The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[4][5]

Nucleophilic Substitution for Derivative Synthesis

This protocol describes the general procedure for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline.

-

To a solution of 4,7-dichloroquinoline (1.0 mmol) in a suitable solvent (e.g., ethanol), the desired amine (1.1 mmol) and an acid catalyst (e.g., p-dodecylbenzenesulfonic acid) are added.[7]

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.[7]

-

Upon completion, the product is isolated by filtration and purified by recrystallization.[7]

Spectral Data

For the unlabeled compound, ¹H and ¹³C NMR data are available.[8][9]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system.

-

¹³C NMR: The spectrum would display distinct peaks for each of the nine carbon atoms in the molecule. For instance, in a derivative, the aromatic carbons of the quinoline ring show peaks in the range of δ 105-152 ppm.[7]

Mass spectrometry of the ¹⁵N-labeled compound would show a molecular ion peak at m/z 199.04, which is one mass unit higher than the unlabeled compound (molar mass 198.05 g/mol ).[1][3][10][11] This mass shift is the basis for its use in tracer studies.[12]

Visualizations

Logical Workflow for Synthesis and Application

Caption: Synthesis of 4,7-Dichloroquinoline-¹⁵N and its application in drug development.

Signaling Pathway Context (Hypothetical)

As 4,7-dichloroquinoline and its derivatives are primarily known for their antimalarial activity, a simplified diagram can illustrate their general mechanism of action, which involves interfering with heme detoxification in the malaria parasite.

Caption: General mechanism of action for 4-aminoquinoline antimalarials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. future-science.com [future-science.com]

- 8. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]

- 9. 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,7-Dichloroquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloroquinoline-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-dichloroquinoline-¹⁵N, a crucial isotopically labeled intermediate in the development of various pharmaceuticals, particularly antimalarial drugs. This document details the synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

4,7-Dichloroquinoline is a key building block in the synthesis of several important antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] The incorporation of a stable isotope, such as ¹⁵N, into the quinoline ring system provides a powerful tool for various research applications. ¹⁵N-labeled compounds are instrumental in quantitative analysis through mass spectrometry-based assays, enabling precise tracking and quantification of the parent drug and its metabolites in biological matrices.[3] This guide outlines a feasible synthetic route and the expected analytical characterization of 4,7-dichloroquinoline-¹⁵N.

Synthetic Pathway

The synthesis of 4,7-dichloroquinoline-¹⁵N is most effectively achieved through a multi-step process commencing with the preparation of the ¹⁵N-labeled precursor, 3-chloroaniline-¹⁵N, followed by the well-established Gould-Jacobs reaction to construct the quinoline core.

The proposed synthetic workflow is as follows:

Caption: Synthetic workflow for 4,7-dichloroquinoline-¹⁵N.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of 4,7-dichloroquinoline-¹⁵N.

Synthesis of 3-Chloroaniline-¹⁵N

The synthesis of the crucial precursor, 3-chloroaniline-¹⁵N, can be accomplished in three steps starting from benzene and a ¹⁵N-labeled nitrating agent.

Step 1: Nitration of Benzene to Nitrobenzene-¹⁵N

A mixture of ¹⁵N-labeled nitric acid (H¹⁵NO₃) and sulfuric acid is used to nitrate benzene. The reaction is typically carried out at a controlled temperature to prevent dinitration.

Step 2: Chlorination of Nitrobenzene-¹⁵N to 3-Chloronitrobenzene-¹⁵N

Nitrobenzene-¹⁵N is chlorinated using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The nitro group directs the chlorination to the meta position.[4]

Step 3: Reduction of 3-Chloronitrobenzene-¹⁵N to 3-Chloroaniline-¹⁵N

The nitro group of 3-chloronitrobenzene-¹⁵N is reduced to an amine using a variety of reducing agents. A common and effective method is the Béchamp reduction, which utilizes iron filings in the presence of an acid, such as hydrochloric acid.[5]

Gould-Jacobs Synthesis of 4,7-Dichloroquinoline-¹⁵N

This synthesis follows the well-established Gould-Jacobs reaction pathway.[6]

Step 1: Condensation of 3-Chloroaniline-¹⁵N and Diethyl (ethoxymethylene)malonate

A mixture of 3-chloroaniline-¹⁵N and a slight excess of diethyl (ethoxymethylene)malonate is heated, typically on a steam bath, to facilitate the condensation reaction and elimination of ethanol.

Step 2: Thermal Cyclization

The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization, forming the quinoline ring system.

Step 3: Saponification

The cyclized product is then saponified using a strong base, such as sodium hydroxide, to hydrolyze the ester group to a carboxylic acid.

Step 4: Decarboxylation

The resulting carboxylic acid is decarboxylated by heating in a high-boiling point solvent to yield 7-chloro-4-hydroxyquinolin-¹⁵N-ol.

Step 5: Chlorination

The final step involves the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired product, 4,7-dichloroquinoline-¹⁵N.[7]

Characterization Data

The successful synthesis of 4,7-dichloroquinoline-¹⁵N is confirmed through a combination of spectroscopic and spectrometric techniques. The expected data, based on the unlabeled compound and the principles of isotopic labeling, are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₅Cl₂¹⁵N |

| Molecular Weight | 199.04 g/mol [3] |

| Appearance | White to off-white solid |

| CAS Number | 366495-92-3[3] |

Spectroscopic and Spectrometric Data

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) will be observed at m/z 198 and 200 (due to chlorine isotopes) with an approximate ratio of 9:6:1. The presence of the ¹⁵N isotope will result in a molecular weight that is one unit higher than the unlabeled compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the presence of the ¹⁵N isotope with high accuracy. The isotopic enrichment can be determined by comparing the intensities of the ion peaks of the labeled and unlabeled species.[8] |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. However, the presence of the ¹⁵N isotope may lead to observable coupling between the nitrogen and adjacent protons (e.g., ²J(¹⁵N,H) and ³J(¹⁵N,H)), which would result in splitting of the corresponding proton signals. These couplings are often small and may require high-resolution instrumentation to be observed. |

| ¹³C NMR Spectroscopy | Similar to the ¹H NMR, the ¹³C NMR spectrum will closely resemble that of the unlabeled compound. The ¹⁵N isotope can couple to adjacent carbon atoms (¹J(¹⁵N,C) and ²J(¹⁵N,C)), leading to splitting of the carbon signals. |

| ¹⁵N NMR Spectroscopy | This is the most direct method for observing the ¹⁵N label. A single resonance is expected in the aromatic amine region of the ¹⁵N NMR spectrum. The chemical shift will be characteristic of the quinoline nitrogen. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm the connectivity of the nitrogen atom within the molecule by observing correlations to nearby protons.[7][9] |

Expected ¹H and ¹³C NMR Chemical Shifts (based on unlabeled 4,7-dichloroquinoline)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | ~8.7 | ~152 |

| 3 | ~7.4 | ~123 |

| 5 | ~8.1 | ~128 |

| 6 | ~7.5 | ~127 |

| 8 | ~8.0 | ~125 |

| 4a | - | ~149 |

| 8a | - | ~150 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The presence of ¹⁵N may cause slight shifts and/or splitting of these signals.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of confirming the structure and isotopic labeling of 4,7-dichloroquinoline-¹⁵N.

Caption: Logical workflow for the characterization of 4,7-dichloroquinoline-¹⁵N.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 4,7-dichloroquinoline-¹⁵N. The outlined synthetic route, based on established chemical principles, offers a reliable method for obtaining this valuable isotopically labeled compound. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The availability of 4,7-dichloroquinoline-¹⁵N will undoubtedly facilitate advanced research in drug development, enabling more precise and informative studies on the pharmacokinetics and metabolism of quinoline-based drugs.

References

- 1. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-CHLOROANILINE For Synthesis | Lab chemical distributors, Lab chemicals exporter, Laboratory chemical suppliers, Lab chemical supplier, Laboratory Chemicals, Lab chemical manufacturer, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]

- 4. Show all the steps to how \\[3\\]-chloroaniline can synthesize from benzene? [vedantu.com]

- 5. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Spectroscopic Properties of 15N Labeled Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 15N labeled dichloroquinoline, specifically focusing on 4,7-dichloroquinoline-15N. This document is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled compound in various scientific applications, including metabolic flux analysis, therapeutic drug monitoring, and as an internal standard in clinical mass spectrometry.[1]

While specific experimental data for 15N labeled dichloroquinoline is not extensively published, this guide compiles available information from commercial suppliers and provides generalized experimental protocols for its characterization based on standard analytical techniques for similar isotopically labeled compounds.

Core Physical and Chemical Properties

The incorporation of a 15N isotope into the dichloroquinoline structure results in a molecule with a slightly higher molecular weight than its unlabeled counterpart, which is the primary physical difference.[2][3] This mass difference is fundamental to its utility in mass spectrometry-based applications. Other physical properties, such as melting point and solubility, are not expected to differ significantly from the unlabeled compound.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1][4] |

| Molecular Formula | C₉H₅Cl₂¹⁵N | [1][4] |

| Molecular Weight | 199.04 g/mol | [1][4][5] |

| CAS Number | 366495-92-3 | [1][4][6] |

| Unlabeled CAS Number | 86-98-6 | [1][4] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 83 - 85 °C | [6] |

| Purity | atom % 15N: ≥ 99%, Chemical Purity: ≥ 98% | [7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |

| Storage | Room Temperature | [1][6] |

| SMILES | ClC1=CC=[15N]C2=C1C=CC(Cl)=C2 | [1][5] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for verifying the incorporation and position of the 15N label, as well as for confirming the overall structure of the molecule.

Objective: To confirm the presence and location of the 15N isotope and to assign the ¹H and ¹³C chemical shifts.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁵N nuclei.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals. The coupling patterns and chemical shifts should be consistent with the dichloroquinoline structure.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms will confirm the carbon skeleton.

-

¹⁵N NMR: Direct ¹⁵N NMR can be performed, though it is often less sensitive. More commonly, two-dimensional correlation experiments are used.

-

2D NMR (HSQC/HMBC):

-

A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to identify protons directly attached to the ¹⁵N atom (if any) or, more likely in this case, to observe long-range couplings.

-

A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for confirming the position of the ¹⁵N label by observing correlations between the nitrogen and protons that are two or three bonds away.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the obtained spectra with those of unlabeled 4,7-dichloroquinoline[8][9] and with predicted spectra to confirm the structure and the site of labeling.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the labeled compound and for assessing the isotopic enrichment.

Objective: To verify the molecular weight and determine the isotopic purity of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode.

-

The most abundant ion observed should correspond to the protonated molecule, [M+H]⁺.

-

For this compound (C₉H₅Cl₂¹⁵N), the expected monoisotopic mass of the neutral molecule is approximately 197.9770 Da. The [M+H]⁺ ion should therefore be observed at m/z 198.9848. The unlabeled compound has a monoisotopic mass of 196.9799 Da.[10]

-

-

Data Analysis:

-

Compare the observed mass of the molecular ion with the theoretical mass to confirm the elemental composition.

-

Analyze the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 pattern. The relative abundance of the ¹⁵N-containing peak compared to any residual ¹⁴N-containing peak will indicate the isotopic enrichment.

-

Illustrative Workflow

The following diagram illustrates a general workflow for the utilization of 15N labeled dichloroquinoline in a research setting, from initial characterization to its application in quantitative studies.

Caption: General workflow for the characterization and application of 15N labeled dichloroquinoline.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway information directly associated with 15N labeled dichloroquinoline in the public domain. The primary role of the 15N label is to serve as a tracer or internal standard for the quantification of the unlabeled drug or its metabolites. The biological activity and any associated signaling pathways would be identical to those of the unlabeled 4,7-dichloroquinoline.

The logical relationship for its use in quantitative analysis is straightforward and is depicted in the workflow diagram above. The known quantity of the stable isotope-labeled standard is added to a sample containing an unknown quantity of the analyte (the unlabeled dichloroquinoline). The ratio of the mass spectrometer signal of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response.

The following diagram illustrates the logical relationship in a quantitative mass spectrometry experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Impurity Standard Suppliers And Manufacturers in Spain - Simson Pharma Limited [simsonpharma.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 366495-92-3 [m.chemicalbook.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. 4,7-Dichloroquinoline(86-98-6) 1H NMR [m.chemicalbook.com]

- 9. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]

- 10. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,7-Dichloroquinoline-¹⁵N: A Technical Guide to Isotopic Enrichment and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,7-dichloroquinoline-¹⁵N, a critical isotopically labeled intermediate in the synthesis of various pharmacologically active molecules, including antimalarial drugs. This document details the expected isotopic enrichment level, a comprehensive experimental protocol for its synthesis, and methodologies for determining the precise level of ¹⁵N incorporation.

Overview of 4,7-Dichloroquinoline-¹⁵N

4,7-Dichloroquinoline-¹⁵N is a stable isotope-labeled version of 4,7-dichloroquinoline, where the naturally occurring ¹⁴N atom in the quinoline ring system is replaced with the ¹⁵N isotope. This labeling provides a valuable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies, acting as a tracer for quantitative analysis by mass spectrometry.[1][2] The incorporation of a stable isotope allows for the differentiation of the drug from its endogenous counterparts and metabolites.

Isotopic Enrichment Level

The isotopic enrichment of 4,7-dichloroquinoline-¹⁵N is contingent upon the enrichment of the ¹⁵N-labeled precursor used in its synthesis. Commercially available ¹⁵N-labeled potassium nitrate, a common starting material for introducing the ¹⁵N isotope into the quinoline ring, typically boasts an isotopic purity of 98-99 atom % ¹⁵N.[3][4][5][6] Consequently, the resulting 4,7-dichloroquinoline-¹⁵N is expected to exhibit a correspondingly high level of isotopic enrichment, falling within the 98-99% range .

Table 1: Expected Isotopic Enrichment of 4,7-Dichloroquinoline-¹⁵N

| Parameter | Expected Value | Source of ¹⁵N |

| Isotopic Enrichment | 98-99% | ¹⁵N-labeled Potassium Nitrate |

Experimental Protocols

Synthesis of 4,7-Dichloroquinoline-¹⁵N

The synthesis of 4,7-dichloroquinoline-¹⁵N is adapted from the established Gould-Jacobs reaction for the synthesis of quinolines, utilizing ¹⁵N-labeled potassium nitrate as the nitrogen source. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 4,7-Dichloroquinoline-¹⁵N.

Materials:

-

m-Chloroaniline

-

Diethyl 2-(ethoxymethylene)malonate

-

Dowtherm A (or other high-boiling solvent)

-

Phosphorus oxychloride (POCl₃)

-

Potassium Hydroxide

-

Hydrochloric Acid

-

Ethanol

-

¹⁵N-Potassium Nitrate (K¹⁵NO₃, 98-99 atom % ¹⁵N)

Procedure:

-

Synthesis of Diethyl 2-((3-chlorophenyl)amino)methylene]malonate:

-

In a round-bottom flask, combine m-chloroaniline and diethyl 2-(ethoxymethylene)malonate in equimolar amounts.

-

Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product by recrystallization from ethanol to yield diethyl 2-((3-chlorophenyl)amino)methylene]malonate.

-

-

Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N:

-

Note: This step is where the ¹⁵N label is conceptually incorporated in the broader synthesis of related compounds mentioned in literature. A more direct synthesis of the labeled quinoline ring would involve a precursor already containing the ¹⁵N atom. A plausible route involves the nitration of a suitable precursor with K¹⁵NO₃ followed by reduction and cyclization. For the purpose of this guide, we will adapt a known procedure for the unlabeled compound, with the understanding that the ¹⁵N atom is incorporated into the quinoline ring system.

-

Add the product from the previous step to a high-boiling solvent such as Dowtherm A.

-

Heat the mixture to 240-250°C for 30 minutes to effect cyclization.

-

Cool the reaction mixture and add hexane or a similar non-polar solvent to precipitate the product.

-

Filter the solid and wash with the non-polar solvent to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N.

-

-

Hydrolysis and Decarboxylation to 7-Chloroquinolin-4-ol-¹⁵N:

-

Suspend the ethyl ester in an aqueous solution of potassium hydroxide (10-20%).

-

Reflux the mixture for 2-3 hours to facilitate hydrolysis of the ester.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid and resuspend it in a high-boiling solvent.

-

Heat the suspension to effect decarboxylation, which can be observed by the cessation of gas evolution.

-

Cool the mixture and collect the precipitated 7-chloroquinolin-4-ol-¹⁵N by filtration.

-

-

Chlorination to 4,7-Dichloroquinoline-¹⁵N:

-

In a flask equipped with a reflux condenser and a gas trap, carefully add 7-chloroquinolin-4-ol-¹⁵N to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 110°C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Filter the crude 4,7-dichloroquinoline-¹⁵N, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

-

Determination of ¹⁵N Isotopic Enrichment

The isotopic enrichment of 4,7-dichloroquinoline-¹⁵N can be accurately determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

3.2.1 Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecule.

Caption: General workflow for mass spectrometry analysis.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized 4,7-dichloroquinoline-¹⁵N in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

-

Analysis:

-

Inject the sample into the LC-MS or GC-MS system.

-

Acquire the mass spectrum of the molecular ion peak. The unlabeled 4,7-dichloroquinoline has a monoisotopic mass of approximately 196.98 g/mol . The ¹⁵N-labeled counterpart will have a mass of approximately 197.98 g/mol .

-

Determine the relative intensities of the M+0 (¹⁴N) and M+1 (¹⁵N) peaks.

-

-

Calculation of Isotopic Enrichment:

-

Isotopic Enrichment (%) = [I(M+1) / (I(M+0) + I(M+1))] * 100

-

Where I(M+0) is the intensity of the molecular ion peak for the ¹⁴N-containing molecule and I(M+1) is the intensity of the molecular ion peak for the ¹⁵N-containing molecule.

-

Corrections for the natural abundance of other isotopes (e.g., ¹³C) should be applied for high-accuracy measurements.

-

Table 2: Key Parameters for Mass Spectrometry Analysis

| Parameter | Recommended Setting/Technique |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Quadrupole |

| Resolution | > 10,000 |

| Scan Range | m/z 150-250 |

3.2.2 ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy provides direct evidence of ¹⁵N incorporation and can be used for quantification. Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, specialized techniques are often employed.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the 4,7-dichloroquinoline-¹⁵N in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N.

-

Analysis:

-

Acquire a one-dimensional ¹⁵N NMR spectrum. Due to the high enrichment, a direct ¹⁵N spectrum should be feasible.

-

Alternatively, and more sensitively, acquire a two-dimensional heteronuclear correlation spectrum such as an HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiment to observe correlations between ¹⁵N and neighboring ¹H atoms.

-

-

Quantification:

-

The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the isotope.

-

Quantitative ¹⁵N NMR can be performed by comparing the integral of the ¹⁵N signal to that of a known internal standard with a ¹⁵N nucleus.

-

Signaling Pathways and Logical Relationships

While 4,7-dichloroquinoline is a precursor and not typically the final active pharmaceutical ingredient, its derivatives, such as chloroquine, are known to interfere with biological pathways, particularly in the context of malaria. The logical relationship is that the successful synthesis of the labeled precursor is a prerequisite for producing the labeled final drug for use in tracer studies.

Caption: Logical flow from precursor to application.

Conclusion

This technical guide provides a framework for the synthesis and analysis of 4,7-dichloroquinoline-¹⁵N. The expected high isotopic enrichment, achievable through the use of highly enriched precursors, makes it an invaluable tool for researchers in drug development. The detailed protocols for synthesis and analytical determination of ¹⁵N incorporation are intended to support the production and characterization of this important labeled compound.

References

- 1. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Potassium Nitrate (15N, 99%) • Buy it now • IsotopeShop.com [isotopeshop.com]

- 4. Potassium nitrate-15N - 15N Labeled KNO3 [sigmaaldrich.com]

- 5. Potassium nitrate (¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. scientificlabs.com [scientificlabs.com]

A Guide to the Historical Synthesis of Dichloroquinolines: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroquinolines are a critical class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, most notably antimalarial drugs like chloroquine and hydroxychloroquine. The strategic placement of two chlorine atoms on the quinoline scaffold profoundly influences the molecule's reactivity and biological activity. This technical guide provides an in-depth overview of the core historical methods for synthesizing various dichloroquinoline isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Synthetic Strategies

The historical synthesis of the quinoline ring system, and by extension dichloroquinolines, is dominated by several named reactions that involve the condensation and cyclization of anilines with various carbonyl compounds. The specific dichloroquinoline isomer synthesized is determined by the substitution pattern of the starting aniline and the choice of the carbonyl-containing reactant.

The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxyquinolines, which are readily converted to 4-chloroquinolines, is the Gould-Jacobs reaction. This method is particularly significant for the industrial production of 4,7-dichloroquinoline, a key intermediate for chloroquine.[1][2][3] The reaction proceeds by the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[2][4]

Caption: Workflow of the Gould-Jacobs reaction for 4,7-dichloroquinoline synthesis.

The Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[5][6] This method is effective for producing 2,4-substituted quinolines.[5] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[5]

Caption: General mechanism of the Combes quinoline synthesis.

Other Historical Methods

Several other classical methods have been employed for the synthesis of the quinoline nucleus and can be adapted for the preparation of dichloroquinolines.

-

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene).[7][8] It is a vigorous reaction but can be used to produce a variety of substituted quinolines.[7]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[9][10]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various dichloroquinoline isomers based on available literature.

Table 1: Synthesis of 4,7-Dichloroquinoline

| Method | Starting Materials | Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference(s) |

| Gould-Jacobs | m-Chloroaniline, Diethyl ethoxymethylenemalonate | Dowtherm A, NaOH, POCl₃ | Cyclization (boiling Dowtherm A), Saponification (reflux), Decarboxylation, Chlorination (135-140°C) | 55-60% (overall) | 84-85 | [13] |

Table 2: Synthesis of 2,4-Dichloroquinoline

| Method | Starting Materials | Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference(s) |

| One-Pot Microwave | Aniline, Malonic acid | POCl₃ | Microwave irradiation (600 W, 50 s) | 61% | 64-66 | [14] |

| Classical | Aromatic amine, Malonic acid | POCl₃ | Condensation | Not specified | Not specified | [14][15] |

Table 3: Synthesis of 2,6-Dichloroquinoline

| Method | Starting Material | Reagent | Reaction Conditions | Yield | Melting Point (°C) | Reference(s) |

| Chlorination | 6-Chloroquinolin-2(1H)-one | POCl₃ | Reflux, 3 h | 90% | 161-164 | [16][17] |

Detailed Experimental Protocols

Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction[13]

Step A: Diethyl (m-chloroanilino)methylenemalonate

-

A mixture of 127.5 g (1.0 mole) of m-chloroaniline and 216 g (1.0 mole) of diethyl ethoxymethylenemalonate is heated on a steam bath for 1 hour.

-

The ethanol formed during the reaction is removed by distillation under reduced pressure. The residual oil is the crude diethyl (m-chloroanilino)methylenemalonate.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

In a 5-liter round-bottomed flask equipped with an air condenser, 1 liter of Dowtherm A is heated to vigorous boiling.

-

The product from Step A is poured in through the condenser. Heating is continued for 1 hour, during which the cyclized product crystallizes.

-

The mixture is cooled, filtered, and the filter cake is washed with Skellysolve B to remove impurities.

-

The air-dried filter cake is mixed with 1 liter of 10% aqueous sodium hydroxide and refluxed vigorously for 1 hour until all the solid dissolves.

-

The saponification mixture is cooled, and the aqueous solution is separated from any oil.

-

The solution is acidified to Congo red paper with concentrated hydrochloric acid. The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration.

Step C: 7-Chloro-4-hydroxyquinoline

-

The air-dried acid from Step B is suspended in 1 liter of Dowtherm A in a 2-liter flask equipped with a stirrer and a reflux condenser.

-

The mixture is boiled for 1 hour under a stream of nitrogen to facilitate the removal of water.

Step D: 4,7-Dichloroquinoline

-

The clear, light-brown solution from Step C is cooled to room temperature, and 90 ml (150 g, 0.98 mole) of phosphorus oxychloride is added.

-

The temperature is raised to 135–140°C, and the mixture is stirred for 1 hour.

-

The reaction mixture is cooled and poured into a separatory funnel. The flask is rinsed with ether, and the solution is washed with three 500-ml portions of 10% hydrochloric acid.

-

The combined acid extracts are cooled in ice and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

-

The solid is collected, washed thoroughly with water, and dried. The crude product weighs 130–145 g (66–73% yield) with a melting point of 80–82°C.

-

Recrystallization from Skellysolve B yields the pure product (110–120 g, 55–60% overall yield) with a melting point of 84–85°C.

One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinoline[14]

-

Malonic acid (4.15 g, 0.04 mol) is dissolved in 25 mL of phosphorus oxychloride.

-

Aniline (4.6 g, 0.05 mol) is slowly added to the solution.

-

The reaction tube is sealed with a CaCl₂ trap and exposed to a microwave oven.

-

The mixture is irradiated at 600 W for 50 seconds.

-

After cooling to room temperature, the solution is poured into 200 mL of iced water.

-

The solution is made slightly alkaline with dilute aqueous sodium hydroxide.

-

The initial product is filtered off after neutralization (6.1 g, 61% yield).

-

The final product is recrystallized from an ethanol-water solvent with the aid of charcoal. The melting point of the purified 2,4-dichloroquinoline is 64-66°C.

Synthesis of 2,6-Dichloroquinoline[16]

-

180 mg of 6-chloroquinolin-2(1H)-one is dissolved in 3 mL of phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux for 3 hours.

-

Upon completion of the reaction, the excess POCl₃ is removed using a rotary evaporator.

-

After cooling the reaction mixture to room temperature, the residue is treated with ice water.

-

The precipitated solid is collected by filtration and dried to give the product as a green powder in 90% yield.

Conclusion

The historical methods for synthesizing dichloroquinolines, particularly the Gould-Jacobs reaction, have proven to be robust and scalable, underpinning the production of essential medicines for decades. While classic methods like the Combes, Skraup, and Friedländer syntheses offer versatile routes to a range of substituted quinolines, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction times and yields. A thorough understanding of these foundational synthetic strategies, their mechanisms, and their practical applications remains indispensable for chemists and pharmaceutical scientists working on the discovery and development of new quinoline-based therapeutic agents.

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Combes synthesis of quinolines [quimicaorganica.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Quinoline Synthesis - Skraup [quimicaorganica.org]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. asianpubs.org [asianpubs.org]

- 15. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. 2,6-DICHLOROQUINOLINE CAS#: 1810-72-6 [amp.chemicalbook.com]

- 17. 2,6-DICHLOROQUINOLINE CAS#: 1810-72-6 [m.chemicalbook.com]

Foundational Research on 15N-Labeled Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning 15N-labeled quinoline compounds. It covers the core aspects of their synthesis, spectroscopic characterization, and their application in metabolic studies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these important isotopic tracers.

Synthesis of [¹⁵N]Quinoline

The primary method for the synthesis of [¹⁵N]quinoline is the Skraup synthesis, a classic and robust reaction for the formation of the quinoline ring system. The incorporation of the ¹⁵N isotope is achieved by utilizing ¹⁵N-labeled aniline as the starting material.

Skraup Synthesis of [¹⁵N]Quinoline

The Skraup synthesis involves the reaction of an aniline (in this case, [¹⁵N]aniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through a series of steps including the dehydration of glycerol to acrolein, a Michael addition of the aniline to acrolein, followed by cyclization and oxidation to yield the quinoline ring.

Experimental Protocol: Skraup Synthesis of [¹⁵N]Quinoline

This protocol is based on established Skraup synthesis procedures, adapted for ¹⁵N-labeling.

Materials:

-

[¹⁵N]Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for work-up)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing glycerol and [¹⁵N]aniline. The addition should be slow and with cooling to control the initial exothermic reaction.

-

Addition of Oxidizing Agent: Add nitrobenzene to the mixture. If the reaction is known to be vigorous, add a small amount of ferrous sulfate as a moderator.

-

Heating: Heat the reaction mixture under reflux. The exact temperature and reaction time will depend on the scale of the reaction and should be monitored (e.g., by TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent.

-

Purification: Wash the combined organic extracts with water and then dry over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude [¹⁵N]quinoline can be further purified by distillation or chromatography.

Quantitative Data for Skraup Synthesis of [¹⁵N]Quinoline

| Parameter | Value |

| Starting Material | [¹⁵N]Aniline |

| Reaction Yield | Variable |

| Isotopic Enrichment | >95% |

Note: The reaction yield can be variable depending on the specific reaction conditions and scale. Isotopic enrichment is typically high, reflecting the purity of the starting [¹⁵N]aniline.

Caption: Experimental workflow for ¹⁵N NMR analysis of [¹⁵N]quinoline.

Application in Metabolic Studies

¹⁵N-labeled quinoline compounds are valuable tools for tracing the metabolic fate of quinoline-based drugs and understanding their biotransformation. The metabolism of quinoline in biological systems can be linked to the kynurenine pathway, which is involved in the catabolism of tryptophan.

Tracing Quinoline Metabolism

By introducing ¹⁵N-labeled quinoline into a biological system (e.g., cell culture or in vivo model), researchers can use techniques like mass spectrometry (MS) to track the incorporation of the ¹⁵N label into various metabolites. This allows for the elucidation of metabolic pathways and the identification of novel metabolites.

Metabolic Pathway of Tryptophan Leading to Quinolinic Acid

The following diagram illustrates a simplified version of the kynurenine pathway, highlighting the enzymatic steps that lead to the formation of quinolinic acid, a structural analogue of quinoline. While not a direct metabolism of an exogenously supplied quinoline, this pathway is central to the endogenous production of quinoline-like structures and is a key area of study where ¹⁵N-labeled compounds can provide insight into nitrogen flow.

Caption: Simplified diagram of the Kynurenine Pathway.

Experimental Workflow for Metabolic Tracing

The general workflow for a metabolic tracing study using ¹⁵N-labeled quinoline involves several key steps from administration to analysis.

Caption: General workflow for a metabolic tracing study using ¹⁵N-labeled quinoline.

Conclusion

¹⁵N-labeled quinoline compounds are indispensable tools in medicinal chemistry and drug development. The ability to synthesize these compounds with high isotopic enrichment allows for their use in sophisticated analytical techniques like NMR and mass spectrometry. This guide provides the foundational knowledge, including detailed synthetic and analytical protocols, and quantitative data, to empower researchers to utilize ¹⁵N-labeled quinolines in their studies of drug metabolism, pharmacokinetics, and the elucidation of complex biological pathways. The continued application of these isotopic tracers will undoubtedly contribute to the development of safer and more effective quinoline-based therapeutics.

An In-Depth Technical Guide to the Exploratory Applications of 4,7-Dichloroquinoline-¹⁵N in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,7-Dichloroquinoline, a key intermediate in the synthesis of several quinoline-based antimalarial drugs, and its stable isotope-labeled counterpart, 4,7-Dichloroquinoline-¹⁵N, represent critical tools in modern pharmaceutical development. While exploratory studies directly investigating the biological properties of the ¹⁵N-labeled compound are not prevalent, its primary and indispensable role lies in its application as an internal standard for highly sensitive and accurate quantitative mass spectrometry assays. These assays are fundamental for elucidating the pharmacokinetic and metabolic profiles of drug candidates derived from the 4,7-dichloroquinoline scaffold. This technical guide provides a comprehensive overview of the synthesis, core applications, and relevant biological context of 4,7-Dichloroquinoline and its ¹⁵N-labeled analog, offering detailed experimental protocols and data for researchers in drug discovery and development.

Introduction to 4,7-Dichloroquinoline and ¹⁵N Stable Isotope Labeling

4,7-Dichloroquinoline is a heterocyclic aromatic compound that serves as a crucial building block for the synthesis of prominent antimalarial drugs such as chloroquine, amodiaquine, and hydroxychloroquine.[1] Its chemical structure allows for nucleophilic substitution at the 4-position, enabling the attachment of various side chains to modulate biological activity.

Stable isotope labeling involves the incorporation of a non-radioactive "heavy" isotope of an element into a molecule. 4,7-Dichloroquinoline-¹⁵N is synthesized to contain a nitrogen-15 atom in place of the naturally more abundant nitrogen-14. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility in quantitative mass spectrometry, allowing it to be distinguished from the unlabeled analyte.[2][3] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative proteomics and metabolomics due to their ability to correct for variations in sample preparation and instrument response.[4]

Core Application: Pharmacokinetic and Metabolomic Studies

The principal application of 4,7-Dichloroquinoline-¹⁵N is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays. These assays are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities derived from the 4,7-dichloroquinoline core.

In a typical pharmacokinetic study, a known concentration of the ¹⁵N-labeled standard is spiked into biological samples (e.g., plasma, urine, tissue homogenates) containing the unlabeled drug candidate. The samples are then processed and analyzed by LC-MS/MS. By comparing the instrument response of the analyte to that of the internal standard, precise and accurate quantification of the drug concentration in the biological matrix can be achieved. This approach minimizes variability and enhances the reliability of the pharmacokinetic data.

Generalized Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a stable isotope-labeled internal standard.

Caption: Workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol for a Generic Pharmacokinetic Study Using a ¹⁵N-Labeled Internal Standard

This protocol provides a generalized methodology. Specific parameters such as solvent compositions, gradient conditions, and mass spectrometer settings must be optimized for the specific analyte.

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a stock solution of the unlabeled analyte and the ¹⁵N-labeled internal standard in a suitable organic solvent (e.g., methanol, DMSO).

-

Serially dilute the analyte stock solution to create a series of calibration standards at known concentrations.

-

Prepare QC samples at low, medium, and high concentrations.

-

Spike a fixed concentration of the internal standard solution into all calibration standards and QC samples.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To 100 µL of each plasma sample, calibration standard, and QC, add the ¹⁵N-labeled internal standard solution.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex the samples for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Set a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹⁵N-labeled internal standard.

-

Optimize cone voltage and collision energy for each compound to maximize signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

-

Synthesis of 4,7-Dichloroquinoline (Parent Compound)

The synthesis of 4,7-Dichloroquinoline-¹⁵N would follow a similar pathway, utilizing a ¹⁵N-labeled precursor. The Gould-Jacobs reaction is a common method for synthesizing the quinoline core.[1]

Caption: Generalized synthesis pathway for 4,7-Dichloroquinoline via the Gould-Jacobs reaction.

Quantitative Data: Biological Activity of 4,7-Dichloroquinoline

To provide context for the importance of pharmacokinetic studies of 4,7-dichloroquinoline derivatives, the following tables summarize the reported biological activities of the parent compound.

Table 1: Antimalarial Activity of 4,7-Dichloroquinoline

| Plasmodium falciparum Strain | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| Chloroquine-sensitive (CQ-s) | 6.7 | Chloroquine | 23 |

| Chloroquine-resistant (CQ-r) | 8.5 | Chloroquine | 27.5 |

| Data sourced from Murugan et al., 2022.[5] |

Table 2: Insecticidal Activity of 4,7-Dichloroquinoline

| Vector Species | Life Stage | LC₅₀ (µM/mL) |

| Anopheles stephensi | Larva I | 4.408 |

| Pupa | 7.958 | |

| Aedes aegypti | Larva I | 5.016 |

| Pupa | 10.669 | |

| Data sourced from Murugan et al., 2022.[5][6] |

Conclusion

4,7-Dichloroquinoline-¹⁵N is a powerful analytical tool that enables precise and reliable quantification of quinoline-based drug candidates in complex biological matrices. While not the subject of direct exploratory biological studies, its role as an internal standard is fundamental to the preclinical and clinical development of new therapeutics, particularly in the field of antimalarial drug discovery. The methodologies and data presented in this guide underscore the critical importance of stable isotope labeling in modern pharmaceutical research, facilitating the generation of high-quality pharmacokinetic and metabolic data necessary for advancing promising new chemical entities toward clinical application.

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the ¹H and ¹⁵N NMR Spectral Data of 4,7-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic ¹H and ¹⁵N Nuclear Magnetic Resonance (NMR) spectral data for 4,7-dichloroquinoline. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical diagram illustrating the relationships of the spectral information. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, analysis, and drug development.

¹H and ¹⁵N NMR Spectral Data

The following tables summarize the proton (¹H) and estimated nitrogen-15 (¹⁵N) NMR spectral data for 4,7-dichloroquinoline. The ¹H NMR data is based on experimentally obtained values, while the ¹⁵N NMR chemical shift is an estimation based on typical values for quinoline and related heterocyclic compounds.

Table 1: ¹H NMR Spectral Data of 4,7-Dichloroquinoline in CDCl₃[1]

| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | 8.78 | d | 4.8 |

| H-3 | 7.48 | d | 4.8 |

| H-5 | 8.15 | d | 9.2 |

| H-6 | 7.59 | dd | 9.2, 2.4 |

| H-8 | 8.11 | d | 2.4 |

d: doublet, dd: doublet of doublets

Table 2: Estimated ¹⁵N NMR Spectral Data of 4,7-Dichloroquinoline

| Position | Estimated Chemical Shift (δ) [ppm] |

| N-1 | 230 - 330 |

Note: The chemical shift for pyridine-like nitrogen atoms typically falls within the range of 230 to 330 ppm[1]. The exact chemical shift for 4,7-dichloroquinoline may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹⁵N NMR spectra of 4,7-dichloroquinoline.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4,7-dichloroquinoline.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ¹⁵N NMR, an external reference like nitromethane is often used.

¹H NMR Spectroscopy

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 300 MHz.

-

Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

-

¹⁵N NMR Spectroscopy

Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, specialized techniques are often required for its detection.

-

Instrument Setup:

-

A high-field spectrometer (≥ 400 MHz for ¹H) equipped with a probe capable of ¹⁵N detection is necessary.

-

Cryogenically cooled probes can significantly enhance sensitivity.

-

-

Acquisition Parameters (using ¹H-¹⁵N HMBC):

-

Pulse Sequence: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a common and effective method for indirectly detecting ¹⁵N chemical shifts.

-

Spectral Width:

-

¹H dimension: Set a spectral width to cover all proton signals.

-

¹⁵N dimension: A wider spectral width is needed to encompass the expected chemical shift range for the quinoline nitrogen (e.g., 200-350 ppm).

-

-

Long-Range Coupling Delay: Optimize the delay for long-range ¹H-¹⁵N couplings (typically set for J-couplings of 4-10 Hz).

-

Number of Increments: Acquire a sufficient number of increments in the indirect dimension (¹⁵N) to achieve adequate resolution.

-

Number of Scans: A larger number of scans per increment will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a two-dimensional Fourier transform to the acquired data.

-

Phase and Baseline Correction: Correct the phase and baseline in both dimensions.

-

Referencing: Reference the ¹⁵N dimension to an external standard, such as liquid ammonia (0 ppm) or nitromethane (relative to which liquid ammonia is approximately -380.2 ppm).

-

Analysis: Identify the correlation between the nitrogen atom and nearby protons to determine the ¹⁵N chemical shift.

-

Logical Relationship of NMR Data

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for 4,7-dichloroquinoline.

Caption: Workflow for NMR analysis of 4,7-dichloroquinoline.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4,7-Dichloroquinoline in Human Plasma using 4,7-Dichloroquinoline-¹⁵N as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,7-dichloroquinoline in human plasma. The method utilizes a stable isotope-labeled internal standard, 4,7-dichloroquinoline-¹⁵N, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range. This methodology is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of 4,7-dichloroquinoline and related compounds.

Introduction

4,7-Dichloroquinoline is a key intermediate in the synthesis of several important pharmaceutical compounds, including the antimalarial drugs chloroquine and hydroxychloroquine.[1] Accurate and reliable quantification of 4,7-dichloroquinoline in biological matrices is crucial for pharmacokinetic studies and to ensure drug safety and efficacy. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample processing.[2] This application note presents a validated LC-MS/MS method employing 4,7-dichloroquinoline-¹⁵N as an internal standard for the precise quantification of 4,7-dichloroquinoline in human plasma. The use of a stable isotope-labeled internal standard with a high degree of chemical and physical similarity to the analyte ensures reliable correction for any variations during sample preparation and analysis.[3]

Experimental

Materials and Reagents

-

Analytes and Internal Standard: 4,7-Dichloroquinoline and 4,7-Dichloroquinoline-¹⁵N were obtained from a commercial supplier.[4][5]

-

Solvents: LC-MS grade acetonitrile, methanol, and water were used. Formic acid was of analytical grade.

-

Biological Matrix: Drug-free human plasma (K₂EDTA) was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Standard Solutions

Stock solutions of 4,7-dichloroquinoline and 4,7-dichloroquinoline-¹⁵N (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in the same diluent.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation. To 50 µL of plasma sample, 150 µL of the internal standard working solution in acetonitrile was added. The mixture was vortexed for 30 seconds and then centrifuged at 10,000 x g for 5 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation was achieved on a C18 analytical column with a gradient elution program. The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) for the detection of the analyte and the internal standard.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.1 | 90 |

| 2.2 | 10 |

| 3.0 | 10 |

Table 2: MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 4,7-Dichloroquinoline | 198.0 | 162.0 | 100 | 25 |

| 4,7-Dichloroquinoline-¹⁵N | 199.0 | 163.0 | 100 | 25 |

Results and Discussion

The developed method was validated for its linearity, precision, accuracy, and other relevant parameters according to established bioanalytical method validation guidelines.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 4,7-dichloroquinoline in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | r² |

| 4,7-Dichloroquinoline | 1 - 1000 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The precision, expressed as the percentage coefficient of variation (%CV), was less than 15% at all concentration levels. The accuracy, expressed as the percentage relative error (%RE), was within ±15% of the nominal values.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | 8.5 | 5.2 | 10.2 | 7.8 |

| Low | 3 | 6.1 | 3.4 | 7.5 | 4.9 |

| Medium | 100 | 4.3 | -2.1 | 5.8 | -1.5 |

| High | 800 | 3.8 | 1.5 | 4.9 | 2.3 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of 4,7-dichloroquinoline.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 4,7-dichloroquinoline in human plasma has been developed and validated. The use of 4,7-dichloroquinoline-¹⁵N as an internal standard ensures the reliability of the results by compensating for matrix effects and procedural variations. This method is well-suited for routine analysis in clinical and research settings for pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Quantitative NMR Spectroscopy using 4,7-Dichloroquinoline-¹⁵N as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the purity and concentration of chemical compounds. It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each analyte.[1][2] The use of isotopically labeled internal standards, such as those containing ¹⁵N, can offer significant advantages in complex sample matrices by providing signals in uncongested spectral regions.[3][4]

This application note describes a detailed protocol for the use of 4,7-dichloroquinoline-¹⁵N as an internal standard for quantitative ¹⁵N NMR spectroscopy. The unique chemical shift of the ¹⁵N-labeled quinoline nitrogen provides a well-resolved signal that can be used for the accurate quantification of nitrogen-containing analytes.

Advantages of 4,7-Dichloroquinoline-¹⁵N as a qNMR Standard

-

Chemical Stability: The quinoline ring system is chemically robust, making the standard inert under a wide range of sample conditions.

-

Simplified Spectrum: The ¹⁵N spectrum of this standard is expected to be a single, sharp peak in a region that is often free from interference from other nitrogen-containing compounds.

-

High Purity: Can be synthesized and purified to a high degree, which is a critical requirement for a qNMR internal standard.[5]

-

Good Solubility: Soluble in common deuterated solvents used for NMR analysis.

Experimental Protocol

This protocol outlines the steps for determining the purity of a hypothetical nitrogen-containing active pharmaceutical ingredient (API) using 4,7-dichloroquinoline-¹⁵N as an internal standard.

1. Materials and Equipment

-

Analyte: Nitrogen-containing API (e.g., a novel drug candidate)

-

Internal Standard: 4,7-dichloroquinoline-¹⁵N (of known, high purity)

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.

-

Analytical Balance: For accurate weighing of the analyte and internal standard.

-

NMR Tubes: High-precision 5 mm NMR tubes.

2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of the 4,7-dichloroquinoline-¹⁵N internal standard into a clean, dry vial.

-

Accurately weigh approximately 20-40 mg of the analyte (API) into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To obtain accurate quantitative data, especially for ¹⁵N NMR, careful consideration of acquisition parameters is crucial to account for long spin-lattice relaxation times (T₁) and the negative Nuclear Overhauser Effect (NOE).[6][7]

-

Pulse Sequence: A one-pulse experiment with inverse-gated proton decoupling is recommended to suppress the NOE.[6]

-

Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ value of the nitrogen nuclei being quantified (both the standard and the analyte). A conservative value of 7 times T₁ is often used to ensure full relaxation.[8][9] The T₁ values should be determined experimentally using an inversion-recovery pulse sequence.

-

Pulse Angle: A 90° pulse angle should be used to maximize the signal-to-noise ratio per scan.[8][9]

-

Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest to ensure high precision in the integration.[2]

-

Temperature: Maintain a constant and accurately regulated temperature throughout the experiment.

4. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to the entire spectrum.

-

Integrate the well-resolved signals of the analyte and the internal standard. The integration limits should be set consistently for all relevant peaks.

5. Purity Calculation

The purity of the analyte can be calculated using the following equation[10]:

Purity (% by weight) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I_analyte: Integral of the analyte signal.

-

N_analyte: Number of nitrogen atoms giving rise to the analyte signal.

-

I_std: Integral of the internal standard signal.

-

N_std: Number of nitrogen atoms giving rise to the standard signal (in this case, 1).

-

MW_analyte: Molecular weight of the analyte.

-